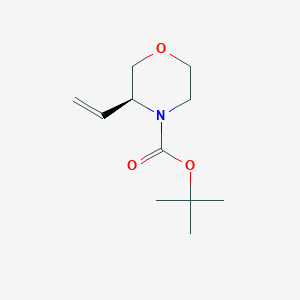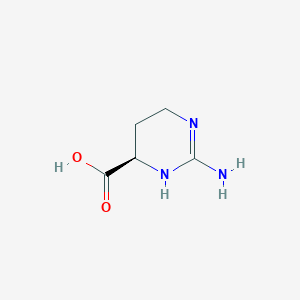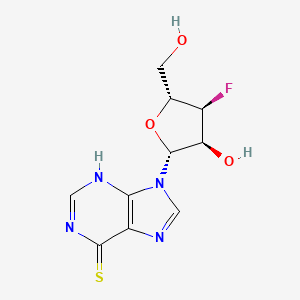
tert-Butyl (((3S,4S)-3-hydroxypiperidin-4-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (((3S,4S)-3-hydroxypiperidin-4-yl)methyl)carbamate is a chemical compound that features a tert-butyl group, a hydroxypiperidine moiety, and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural characteristics and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((3S,4S)-3-hydroxypiperidin-4-yl)methyl)carbamate typically involves the protection of the hydroxyl group in piperidine, followed by the introduction of the tert-butyl carbamate group. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to form the carbamate linkage. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and control over reaction conditions. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (((3S,4S)-3-hydroxypiperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) to form a tosylate, which can then undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: TsCl in pyridine at room temperature.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (((3S,4S)-3-hydroxypiperidin-4-yl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl (((3S,4S)-3-hydroxypiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The hydroxyl group may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl carbamate: A simpler analog lacking the piperidine moiety.
tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate: Similar but without the methyl group.
tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)methyl ether: Similar but with an ether linkage instead of a carbamate.
Uniqueness
tert-Butyl (((3S,4S)-3-hydroxypiperidin-4-yl)methyl)carbamate is unique due to its combination of a hydroxypiperidine moiety and a carbamate functional group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H22N2O3 |
|---|---|
Molekulargewicht |
230.30 g/mol |
IUPAC-Name |
tert-butyl N-[[(3S,4S)-3-hydroxypiperidin-4-yl]methyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8-4-5-12-7-9(8)14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m0/s1 |
InChI-Schlüssel |
RWHWQYHAAZNWAO-DTWKUNHWSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCNC[C@H]1O |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1CCNCC1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


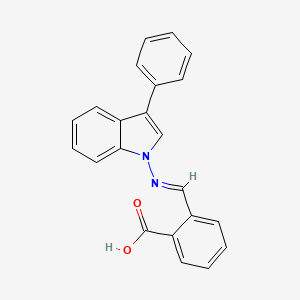
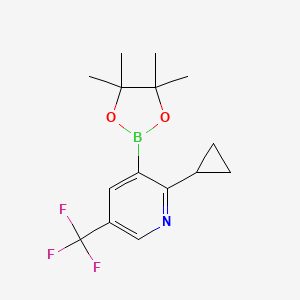
![[6-(Octylsulfanyl)-9h-purin-9-yl]methanol](/img/structure/B15218326.png)
![2-[(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrimidin-5-yl)carbamoyl]-6-(propan-2-yl)phenyl acetate](/img/structure/B15218331.png)
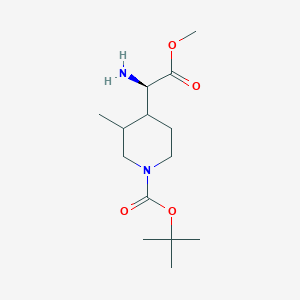
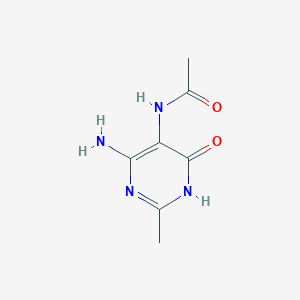
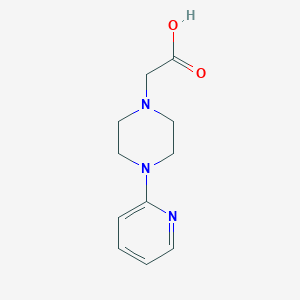
![2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B15218362.png)
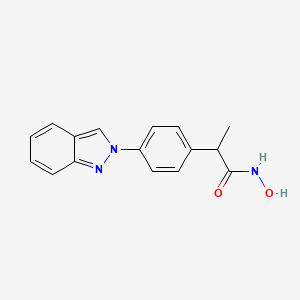
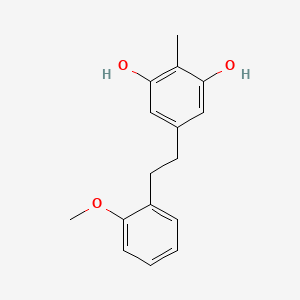
![[4-(1-Octyl-1H-indol-2-yl)phenyl]acetic acid](/img/structure/B15218379.png)
